2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde 2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 881040-43-3
VCID: VC7785536
InChI: InChI=1S/C13H8ClN3O/c14-10-4-2-9(3-5-10)12-11(8-18)17-7-1-6-15-13(17)16-12/h1-8H
SMILES: C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)Cl)C=O
Molecular Formula: C13H8ClN3O
Molecular Weight: 257.68

2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

CAS No.: 881040-43-3

Cat. No.: VC7785536

Molecular Formula: C13H8ClN3O

Molecular Weight: 257.68

* For research use only. Not for human or veterinary use.

2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde - 881040-43-3

Specification

CAS No. 881040-43-3
Molecular Formula C13H8ClN3O
Molecular Weight 257.68
IUPAC Name 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Standard InChI InChI=1S/C13H8ClN3O/c14-10-4-2-9(3-5-10)12-11(8-18)17-7-1-6-15-13(17)16-12/h1-8H
Standard InChI Key LNUYRKFYGCLLJO-UHFFFAOYSA-N
SMILES C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)Cl)C=O

Introduction

Structural and Physicochemical Properties

The compound’s structure consists of an imidazo[1,2-a]pyrimidine scaffold, where the pyrimidine ring is fused with an imidazole moiety. The 4-chlorophenyl substituent at position 2 introduces electron-withdrawing effects, while the aldehyde group at position 3 provides a reactive site for further functionalization. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₁₃H₈ClN₃O
CAS Number881040-43-3
Molar Mass257.68 g/mol
Predicted LogP~2.1 (est. via analogy)
Aromatic SystemBicyclic (imidazo[1,2-a]pyrimidine)

The presence of the chlorophenyl group enhances lipophilicity, potentially improving membrane permeability in biological systems . The aldehyde functionality is critical for forming Schiff bases or participating in nucleophilic additions, enabling the synthesis of derivatives for structure-activity relationship (SAR) studies .

Synthetic Methodologies

General Synthesis of Imidazo[1,2-a]pyrimidine Derivatives

While no direct synthesis of 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is documented, analogous imidazo[1,2-a]pyridine carbaldehydes provide a template. A representative route involves:

  • Condensation of 2-aminopyrimidine with α-haloketones to form the imidazo[1,2-a]pyrimidine core.

  • Vilsmeier-Haack formylation to introduce the aldehyde group at position 3 .

For example, the synthesis of 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (a related pyridine analog) involves:

  • Reaction of 2-amino-4-chloropyridine with chloroacetone under basic conditions.

  • Formylation using POCl₃ and DMF .

Key Reaction Conditions

StepReagents/ConditionsYield
CyclizationK₂CO₃, DMF, 80°C60–70%
FormylationPOCl₃, DMF, 0°C → rt50–60%

Challenges in Pyrimidine vs. Pyridine Systems

The pyrimidine ring’s reduced basicity compared to pyridine complicates electrophilic substitutions, necessitating harsher conditions or directing groups. For instance, DBU (1,8-diazabicycloundec-7-ene) in aqueous ethanol has been used to catalyze cyclization in pyridine analogs , but its efficacy in pyrimidine systems remains untested.

Reactivity and Derivative Synthesis

The aldehyde group at position 3 serves as a versatile handle for derivatization:

Schiff Base Formation

Reaction with primary amines yields Schiff bases, which are explored for antimicrobial and anticancer activities :
R-NH2+Ar-CHOR-N=CH-Ar+H2O\text{R-NH}_2 + \text{Ar-CHO} \rightarrow \text{R-N=CH-Ar} + \text{H}_2\text{O}

Reductive Amination

The aldehyde can be reduced to a primary alcohol (e.g., using NaBH₄) or coupled with amines under reductive conditions (e.g., NaBH₃CN) to form secondary amines .

Grignard Additions

Nucleophilic addition of Grignard reagents to the aldehyde produces secondary alcohols, which can be further oxidized to ketones or dehydrated to alkenes.

ActivityMechanism/ApplicationSource
AnticancerTopoisomerase inhibition
AntimicrobialMembrane disruption
AnxiolyticGABAₐ receptor modulation

For instance, saripidem, an imidazo[1,2-a]pyridine-3-carboxamide derivative, demonstrates anxiolytic effects via GABAₐ receptor interaction . The chlorophenyl group may enhance binding affinity to hydrophobic enzyme pockets.

Research Gaps and Future Directions

  • Synthetic Optimization: Develop mild, high-yield protocols for imidazo[1,2-a]pyrimidine carbaldehydes.

  • Biological Screening: Evaluate the compound’s activity against cancer cell lines (e.g., MCF-7, HeLa) and microbial pathogens.

  • Computational Studies: Perform DFT calculations to predict reactivity sites and docking studies to identify molecular targets.

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